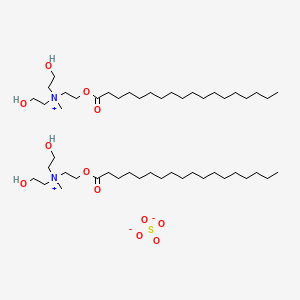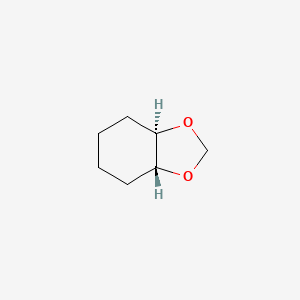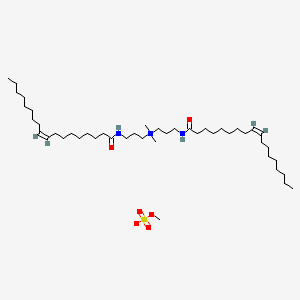
Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate is a quaternary ammonium compound with the molecular formula C45H89N3O6S. It is known for its surfactant properties and is commonly used in various industrial and commercial applications, including as an ingredient in personal care products and detergents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethylbis(3-oleamidopropyl)ammonium methyl sulphate typically involves the reaction of dimethylamine with 3-oleamidopropyl chloride, followed by quaternization with methyl sulphate. The reaction conditions often include the use of solvents such as ethanol or isopropanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through filtration and distillation processes .
Chemical Reactions Analysis
Types of Reactions
Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The quaternary ammonium group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce different quaternary ammonium salts .
Scientific Research Applications
Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture studies to investigate its effects on cell membranes and permeability.
Medicine: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Mechanism of Action
The mechanism of action of dimethylbis(3-oleamidopropyl)ammonium methyl sulphate primarily involves its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. This property makes it effective as an antimicrobial agent. The compound can also interact with proteins and other cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant commonly used in detergents and cleaning products.
Uniqueness
Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate is unique due to its specific structure, which imparts distinct surfactant properties. Its long hydrophobic tail derived from oleic acid provides excellent emulsifying and dispersing capabilities, making it particularly effective in personal care and industrial applications .
Properties
CAS No. |
29980-17-4 |
|---|---|
Molecular Formula |
C45H89N3O6S |
Molecular Weight |
800.3 g/mol |
IUPAC Name |
dimethyl-bis[3-[[(Z)-octadec-9-enoyl]amino]propyl]azanium;methyl sulfate |
InChI |
InChI=1S/C44H85N3O2.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43(48)45-39-35-41-47(3,4)42-36-40-46-44(49)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h19-22H,5-18,23-42H2,1-4H3,(H-,45,46,48,49);1H3,(H,2,3,4)/b21-19-,22-20-; |
InChI Key |
FAVPUZNFLMJYAA-JDVCJPALSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](CCCNC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C.COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)CCCNC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


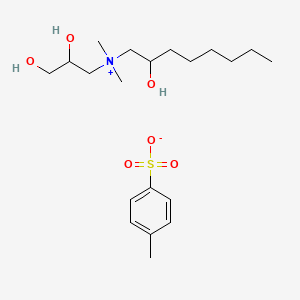
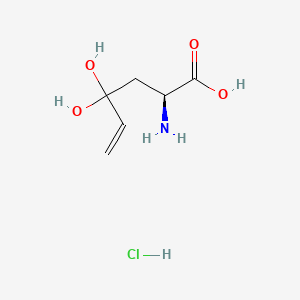

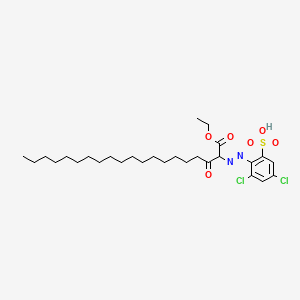
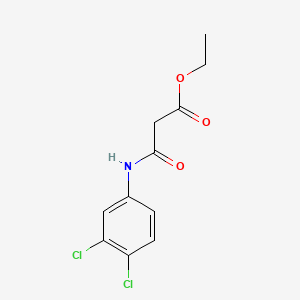

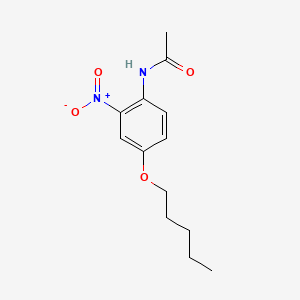

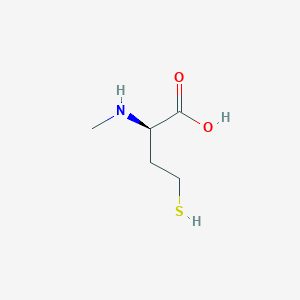
![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)
![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)
